molecular formula C13H11Cl B1590855 3-(Chloromethyl)-1,1'-biphenyl CAS No. 38580-82-4

3-(Chloromethyl)-1,1'-biphenyl

Cat. No. B1590855
CAS RN: 38580-82-4
M. Wt: 202.68 g/mol
InChI Key: YKRYFMJQINAEOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .

Scientific Research Applications

Organic Synthesis

“3-(Chloromethyl)benzoic acid” is used as a raw material in organic synthesis . Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures. It’s fundamental to the development of new pharmaceuticals and materials.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . It could be used in the synthesis of new drugs. For example, a derivative of it called “2-((3-(chloromethyl)benzoyl)oxy)benzoic acid” has shown promise as a potential alternative compound to substitute ASA .

Agrochemicals

Dyestuff Fields

Industrial Chemistry

Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It’s a colorless, sweet-smelling, flammable gas. Although it’s rarely present in consumer products, it was formerly utilized as a refrigerant .

Porous Polymer Materials

Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Production of Benzyl Chloride

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The way of introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction . This process is used in the production of benzyl chloride .

Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

properties

IUPAC Name

1-(chloromethyl)-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRYFMJQINAEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573175
Record name 3-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,1'-biphenyl

CAS RN

38580-82-4
Record name 3-(Chloromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50 mg of 3-hydroxymethylbiphenyl in 1.5 mL thionyl chloride was heated at reflux temperature for 4 hr, cooled to room temperature and the solvent removed by evaporation under reduced pressure to yield 45 mg of 3-chloromethylbiphenyl which was used in the next step without further purification or characterization.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Pei, P Liu, Y Liu, X Lv, X Ma, B Dai - Molecules, 2018 - mdpi.com
Highly selective C(sp 2 )–C(sp 2 ) cross-coupling of dihalogenated hydrocarbons comprising C(sp 2 )–Br and C(sp 3 )–Cl bonds with arylboronic acids is reported. This highly selective …
Number of citations: 3 www.mdpi.com
Y Wang, S Zhang, X Feng, X Yu… - The Journal of …, 2022 - ACS Publications
Palladium-catalyzed para-C–H bond amination of 2-aryl chloromethylbenzenes is described for the first time. The reactions of 2-aryl chloromethylbenzenes with cyclic amines …
Number of citations: 3 pubs.acs.org
M Kaul, AK Parhi, Y Zhang, EJ LaVoie… - Journal of medicinal …, 2012 - ACS Publications
The prevalence of multidrug resistance among clinically significant bacterial pathogens underscores a critical need for the development of new classes of antibiotics with novel …
Number of citations: 62 pubs.acs.org
R Shang, Z Huang, X Xiao, X Lu… - Advanced Synthesis & …, 2012 - Wiley Online Library
The palladium‐catalyzed decarboxylative benzylation of α‐cyano aliphatic carboxylate salts with benzyl electrophiles was discovered. This reaction exhibits good functional group …
Number of citations: 49 onlinelibrary.wiley.com

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